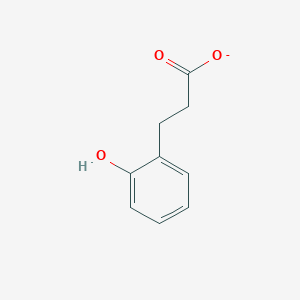

3-(2-Hydroxyphenyl)propanoate

Description

3-(2-Hydroxyphenyl)propanoate (C₉H₁₀O₃; molecular weight 166.17 g/mol) is a phenolic acid derivative characterized by a hydroxy group at the ortho position of the phenyl ring attached to a propanoate backbone. It is also known as melilotate and plays roles in microbial metabolism and polycyclic aromatic hydrocarbon degradation pathways . Its exact mass is 166.0630, and it is involved in diverse biological processes, including plant secondary metabolite biosynthesis .

Propriétés

Formule moléculaire |

C9H9O3- |

|---|---|

Poids moléculaire |

165.17 g/mol |

Nom IUPAC |

3-(2-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)/p-1 |

Clé InChI |

CJBDUOMQLFKVQC-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)CCC(=O)[O-])O |

SMILES canonique |

C1=CC=C(C(=C1)CCC(=O)[O-])O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Position: The ortho-hydroxy group in this compound distinguishes it from para-substituted analogs like 3-(4-hydroxyphenyl)propanoate. This positional difference impacts metabolic pathways and biological activity .

- Functional Groups: Esterification (e.g., ethyl or methyl esters) increases molecular weight and alters solubility. For example, ethyl this compound (C₁₁H₁₄O₃) has higher lipophilicity than the parent acid .

Table 2: Antimicrobial Activity of Selected Analogs

Key Observations :

- The 4-hydroxy derivative (butyl 3-(4-hydroxyphenyl)propanoate) exhibits potent antifungal activity against specific yeast strains, while the 4-methoxy analog is inactive, highlighting the importance of the hydroxy group .

- Ester derivatives, such as methyl or ethyl esters, are often used in drug synthesis due to improved bioavailability and reduced toxicity compared to free acids .

Metabolic and Biochemical Roles

This compound is a substrate for 2-coumarate reductase (EC 1.3.1.11), which catalyzes its conversion to 2-coumarate using NAD+ as a cofactor . This reaction is critical in lignin degradation and microbial metabolism. In contrast, analogs like 3-(3′-hydroxyphenyl)propanoic acid are more frequently cited in gut microbiota studies, with distinct catabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.